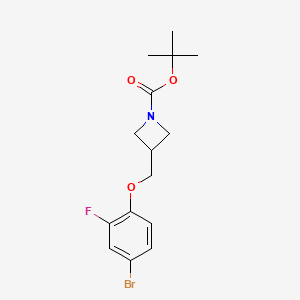

tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a bromo-fluoro-substituted phenoxymethyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, while the bromo and fluoro substituents on the phenoxy ring contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

tert-butyl 3-[(4-bromo-2-fluorophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(16)6-12(13)17/h4-6,10H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFHNAVWCTZSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The bromomethyl group on the azetidine undergoes an SN2 reaction with the deprotonated 4-bromo-2-fluorophenol. Key conditions include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) for phenol deprotonation.

-

Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.

Example Protocol :

Yield Optimization

-

Excess Phenol : Using 1.2 equivalents of 4-bromo-2-fluorophenol improves conversion.

-

Catalytic Agents : Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance reactivity in analogous Suzuki-Miyaura couplings.

Alternative Routes via Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A less common but viable approach involves coupling a boronic ester derivative with a halogenated azetidine:

Step 1 : Synthesis of Azetidine Boronic Ester

-

React tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in DMSO.

Step 2 : Coupling with 4-Bromo-2-fluorophenyl Triflate

Challenges :

-

Competitive deboronation under acidic conditions.

Boc Protection and Deprotection Strategies

Role of the tert-Butoxycarbonyl (Boc) Group

-

Protection : The Boc group prevents undesired side reactions at the azetidine nitrogen during alkylation.

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly removes the Boc group post-synthesis.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemistry

In chemical research, tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other nucleophiles.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions, leading to new derivatives.

- Coupling Reactions : It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology

In biological research, this compound is used to investigate the effects of azetidine-containing molecules on biological systems. Its potential as a precursor for bioactive molecules makes it significant in drug discovery. Studies suggest that similar azetidine derivatives exhibit inhibitory effects on cancer cell proliferation, indicating potential therapeutic applications .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for developing new drugs. Its structural characteristics make it an ideal scaffold for designing molecules targeting specific biological activities, such as enzyme inhibitors or receptor modulators. The halogen substitutions enhance its binding affinity to biological targets .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of azetidine derivatives, including this specific compound:

Case Study 1: Synthesis Optimization

A study optimized the synthesis of this compound by adjusting reaction conditions such as temperature and pH to maximize yield and purity through chromatographic techniques.

Case Study 2: Biological Evaluation

In vitro assays demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents. These findings highlight the importance of azetidine derivatives in drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity. The azetidine ring provides a rigid framework that can enhance its interaction with biological targets, potentially leading to inhibitory or modulatory effects on enzyme activity or receptor function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

tert-Butyl 3-((4-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate

- Structural Difference: Iodine replaces fluorine at the 2-position of the phenoxy ring.

- Reactivity: Iodine’s lower electronegativity and better leaving-group ability make this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions . Applications: Useful in Suzuki-Miyaura cross-coupling reactions due to iodine’s compatibility with transition-metal catalysts.

tert-Butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate

- Structural Difference: A cyano group replaces fluorine at the 2-position.

- Impact: Electronic Effects: The electron-withdrawing cyano group increases the compound’s polarity, enhancing solubility in polar solvents .

tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

- Structural Difference: An ethoxycarbonylmethyl group replaces the phenoxymethyl moiety.

- Impact: Synthetic Flexibility: The ester group allows for further functionalization via hydrolysis or transesterification, unlike the halogenated phenoxy group .

Physicochemical Properties

Key Observations :

- Halogenated derivatives (bromo/iodo) exhibit higher molecular weights and LogP values, correlating with increased lipophilicity.

- The target compound’s oily state contrasts with the solid 4-bromo-2-iodophenoxy analogue, reflecting differences in crystallinity due to substituent size .

Biological Activity

tert-Butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrFNO

- Molecular Weight : 344.22 g/mol

- CAS Number : 2680823-34-9

Structural Characteristics

The presence of a tert-butyl group and a phenoxy moiety contributes to the compound's lipophilicity, which can enhance its ability to cross biological membranes and interact with various targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Enzymes : The azetidine ring may act as a binding site for enzymes, potentially inhibiting their activity.

- Receptors : The compound may modulate receptor activity, influencing signaling pathways in cells.

The phenoxy group enhances binding affinity due to its ability to engage in π-π stacking and hydrogen bonding interactions with target proteins.

Biological Assays and Case Studies

Research has demonstrated the compound's potential in various biological assays:

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 3-((4-bromophenoxy)methyl)azetidine-1-carboxylate | Bromine only | Moderate enzyme inhibition |

| tert-Butyl 3-((4-chlorophenoxy)methyl)azetidine-1-carboxylate | Chlorine only | Antimicrobial activity |

| This compound | Dual halogenation | Enhanced binding affinity |

The dual halogenation (bromine and fluorine) may provide this compound with distinct reactivity profiles and biological activities compared to its analogs.

Future Directions in Research

Further research is necessary to fully elucidate the pharmacological profile of this compound. Potential future studies could include:

- In vivo Studies : Exploring the bioavailability and therapeutic efficacy in animal models.

- Structure–Activity Relationship (SAR) Studies: Investigating how variations in structure affect biological activity to optimize lead compounds for drug development.

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-((4-bromo-2-fluorophenoxy)methyl)azetidine-1-carboxylate, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves sequential functionalization of the azetidine ring. A plausible route includes:

- Step 1: Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP in DCM).

- Step 2: Alkylation of the 3-position of azetidine with a bromomethylphenoxy precursor. For example, coupling 4-bromo-2-fluorophenol with a chloromethyl-azetidine intermediate via nucleophilic substitution (K₂CO₃, DMF, 60°C).

- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product .

Key intermediates include tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (for alkylation) and 4-bromo-2-fluorophenol (for phenoxy group introduction) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.2 ppm (azetidine CH₂ and CH groups), and δ 6.7–7.2 ppm (aromatic protons from the bromo-fluorophenoxy moiety).

- ¹³C NMR: Confirm the Boc carbonyl (δ ~155 ppm) and quaternary tert-butyl carbon (δ ~80 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks matching the exact mass (C₁₅H₁₈BrFNO₃: ~366.04 Da) .

Advanced: What crystallographic data are available for related Boc-protected azetidine derivatives, and how can this inform conformational analysis?

Methodological Answer:

Single-crystal X-ray diffraction studies of structurally similar compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate) reveal:

- Bond Angles: The azetidine ring adopts a puckered conformation (N-C-C-N torsion angles ~15–25°).

- Intermolecular Interactions: Weak C–H···O hydrogen bonds between Boc carbonyls and adjacent aromatic protons stabilize the lattice .

For the target compound, computational modeling (DFT at B3LYP/6-31G*) can predict analogous conformational preferences prior to experimental validation .

Advanced: How does the bromo-fluoro substituent pattern influence Suzuki-Miyaura cross-coupling reactivity in downstream functionalization?

Methodological Answer:

The 4-bromo-2-fluorophenoxy group is a versatile handle for cross-coupling:

- Reactivity Hierarchy: Bromine exhibits higher oxidative addition efficiency with Pd(0) catalysts (e.g., Pd(PPh₃)₄) compared to fluorine.

- Regioselectivity: Fluorine at the ortho position electronically deactivates the aryl ring, directing coupling to the para-bromo position.

- Example Protocol: React with aryl boronic acids (1.2 eq) under Suzuki conditions (Na₂CO₃, 1,2-dimethoxyethane/H₂O, 80°C, 12 h) to yield biaryl derivatives .

Advanced: What strategies mitigate steric hindrance during azetidine ring functionalization in this compound?

Methodological Answer:

- Temporary Deprotection: Remove the Boc group (TFA/DCM, 0°C, 1 h) to reduce steric bulk before introducing bulky substituents at the azetidine nitrogen.

- Microwave-Assisted Synthesis: Enhance reaction rates for sterically challenging steps (e.g., alkylation) by using microwave irradiation (120°C, 30 min, sealed vessel) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during coupling reactions .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for similar azetidine derivatives?

Methodological Answer:

- Comparative Analysis: Cross-reference NMR data from multiple sources (e.g., Acta Crystallographica for crystal structures and synthetic protocols from Biopharmacule ).

- Dynamic NMR Studies: Investigate rotational barriers of the phenoxy-methyl group to explain splitting patterns (e.g., variable-temperature ¹H NMR in DMSO-d₆, −50°C to 50°C).

- Isotopic Labeling: Use ¹³C-labeled Boc groups to distinguish overlapping signals in complex spectra .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at −20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the Boc group.

- Solvent Compatibility: Dissolve in anhydrous DCM or THF for long-term storage (≥6 months) .

Advanced: What mechanistic insights govern the cleavage of the Boc group under acidic conditions in this compound?

Methodological Answer:

- Protonation Sites: Trifluoroacetic acid (TFA) preferentially protonates the azetidine nitrogen, weakening the Boc carbonyl bond.

- Kinetic Studies: Monitor deprotection via in situ IR (disappearance of Boc C=O stretch at ~1740 cm⁻¹). Optimal conditions: 20% TFA in DCM, 0°C, 1 h (yield >95%) .

- Side Reactions: Minimize azetidine ring opening by avoiding prolonged exposure to strong acids (>2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.